Magnesium sulfate monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biological Research:

- Cellular Studies: Magnesium sulfate monohydrate serves as a source of magnesium ions (Mg²⁺) in cell culture media. These ions are crucial for various cellular processes including enzyme activity, protein synthesis, and nucleic acid structure .

- Enzyme Studies: Due to its role in activating numerous enzymes, magnesium sulfate monohydrate is often used in enzyme assays to study their activity and function .

- Magnesium Deficiency Models: Researchers employ magnesium sulfate monohydrate to induce controlled magnesium deficiency in cell or animal models to investigate the consequences of magnesium depletion and its impact on various biological processes .

Chemical Research:

- Precipitation Agent: Magnesium sulfate monohydrate acts as a precipitating agent for various inorganic salts, facilitating their separation and purification from solution mixtures.

- Desiccating Agent: Due to its hygroscopic nature, magnesium sulfate monohydrate is utilized as a drying agent in chemical reactions to remove water from organic solvents .

- Electrolyte: Magnesium sulfate monohydrate can be employed as an electrolyte in specific electrochemical applications, such as battery research, due to its ionic conductivity .

Environmental Research:

- Soil Analysis: Magnesium sulfate monohydrate is used in extracting exchangeable magnesium from soil samples to assess soil fertility and potential magnesium deficiencies .

- Water Quality Testing: It can be employed as a standard reference material for analyzing sulfate ion concentrations in water samples, contributing to water quality evaluation .

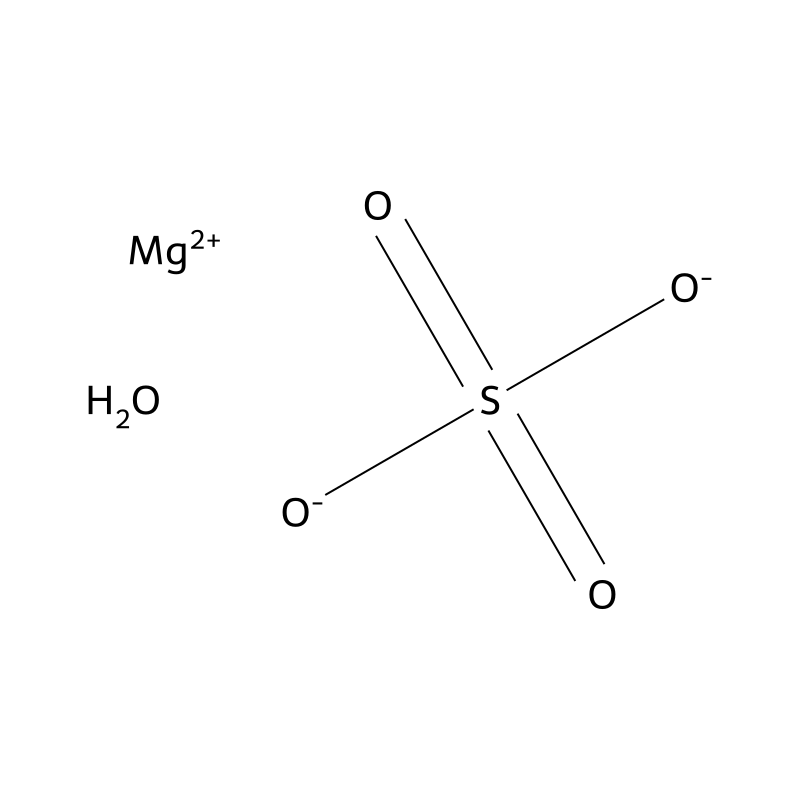

Magnesium sulfate monohydrate, also known as kieserite, is a hydrated inorganic compound with the formula MgSO₄·H₂O. It appears as a colorless crystalline solid and is commonly encountered in its hydrated form. This compound consists of magnesium cations (Mg²⁺) and sulfate anions (SO₄²⁻), making it a salt. Magnesium sulfate monohydrate is soluble in water but not in organic solvents like ethanol, and it has a molar mass of approximately 138.38 g/mol .

- By reacting magnesium carbonate or magnesium oxide with sulfuric acid.

- By treating seawater or magnesium-containing industrial waste to precipitate magnesium hydroxide, which is then reacted with sulfuric acid.

Magnesium sulfate monohydrate exhibits several biological activities, particularly in medical applications. It is used as an anticonvulsant and electrolyte replenisher, especially in treating conditions like pre-eclampsia and eclampsia. The compound functions by inhibiting action potentials in myometrial muscle cells, which reduces the frequency and strength of contractions during labor . Additionally, it serves as a cathartic agent and can be used for magnesium deficiency replacement therapy.

Magnesium sulfate monohydrate has diverse applications across various fields:

- Agriculture: Used as a fertilizer due to its high magnesium content.

- Medical Field: Employed in treatments for eclampsia, as a laxative, and for managing acute asthma attacks.

- Industrial Uses: Acts as a drying agent in organic synthesis and is utilized in the preparation of other magnesium compounds.

Studies on the interactions of magnesium sulfate monohydrate indicate its role in various biochemical pathways. For instance, it has been shown to influence muscle contractions and neurotransmitter release due to its effects on calcium channels . Additionally, its use in intravenous therapies highlights its compatibility with other medications, although care must be taken to monitor electrolyte levels during administration.

Magnesium sulfate monohydrate shares similarities with several other compounds, particularly those containing magnesium or sulfate ions. Here are some comparable compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Magnesium sulfate heptahydrate | MgSO₄·7H₂O | Known as Epsom salt; widely used for therapeutic baths. |

| Magnesium carbonate | MgCO₃ | Used as a dietary supplement and antacid. |

| Magnesium chloride | MgCl₂ | Commonly used for de-icing roads and in food processing. |

| Magnesium hydroxide | Mg(OH)₂ | Used as an antacid and laxative; reacts with acids to form salts. |

Uniqueness of Magnesium Sulfate Monohydrate: Unlike some other magnesium salts, magnesium sulfate monohydrate's ability to act both as an electrolyte replenisher and a laxative makes it particularly valuable in clinical settings. Its specific crystalline form also contributes to its unique solubility properties compared to other hydrated salts.

The conventional production of magnesium sulfate monohydrate involves multi-step processes that prioritize intermediate hydrate formation. The primary pathway begins with the reaction of magnesium oxide (MgO) or magnesium carbonate (MgCO₃) with sulfuric acid (H₂SO₄), yielding magnesium sulfate heptahydrate (MgSO₄·7H₂O) as the initial product. This intermediate is then subjected to controlled dehydration to obtain the monohydrate form.

Reaction Steps and Intermediate Formation

- Raw Materials: Magnesium oxide, derived from calcined magnesite (MgCO₃) or magnesium hydroxide (Mg(OH)₂), reacts with concentrated sulfuric acid:

$$

\text{MgO} + \text{H}2\text{SO}4 \rightarrow \text{MgSO}4 + \text{H}2\text{O}

$$

This reaction produces a magnesium sulfate solution, which crystallizes as heptahydrate upon evaporation. - Dehydration Process: The heptahydrate is heated at temperatures between 150–500°C to remove water molecules, yielding the monohydrate or anhydrous form depending on conditions.

| Step | Conditions | Product | Yield |

|---|---|---|---|

| Reaction with H₂SO₄ | Concentrated acid, 80–100°C | MgSO₄·7H₂O solution | ~95% |

| Crystallization | Evaporation, 48–80°C | MgSO₄·7H₂O crystals | ~90% |

| Dehydration | 150–500°C, rotary drum | MgSO₄·H₂O or anhydrous | ~85% |

Data synthesized from industrial processes

Challenges in Traditional Methods

- Multi-Step Complexity: Sequential crystallization and dehydration increase energy costs and processing time.

- Purity Control: Residual water and impurities from raw materials require recrystallization steps.

Novel Direct Reaction Protocols for Monohydrate Formation

Recent advancements aim to bypass intermediate hydrates through direct synthesis, reducing steps and costs.

Direct Reaction of Magnesium-Containing Raw Materials

A patented method (CN1109845A) reacts calcined magnesite (MgO) or giobertite directly with concentrated sulfuric acid to produce monohydrate without intermediates:

$$

\text{MgO} + \text{H}2\text{SO}4 \rightarrow \text{MgSO}4\cdot\text{H}2\text{O} + \text{H}_2\text{O} \quad (\text{direct pathway})

$$

This approach eliminates the need for dehydration, achieving higher purity (>95%) and lower energy consumption.

Spray Drying for Monohydrate Production

Spray drying techniques (CN103708509A) involve atomizing magnesium sulfate solutions into droplets that solidify quickly in heated air, forming monohydrate crystals. This method is efficient for large-scale production, with drying rates reaching 4.1 kg/(m²·h) at 160°C.

| Method | Advantages | Limitations |

|---|---|---|

| Direct reaction | Single-step process, high purity | Requires high acid concentration |

| Spray drying | Rapid crystallization, scalable | Energy-intensive drying |

Adapted from patents and industrial studies

Optimization of Crystallization Techniques in Large-Scale Production

Crystallization parameters critically influence product quality, yield, and morphological consistency.

Seeding and Cooling Rate Control

- Seeding: Introducing seed crystals accelerates nucleation, narrowing the metastable zone width (MSZW). Studies show that larger seeds (50–100 μm) promote faster crystallization in stirred systems.

- Cooling Rate: Slower cooling (0.1–0.5°C/min) favors larger, defect-free crystals, while rapid cooling induces smaller, acicular morphologies.

| Parameter | Impact on Crystals | Optimal Range |

|---|---|---|

| Seeding (50 mg seeds) | Reduces MSZW by 30–40% | 0.01–0.1% w/v |

| Cooling rate | Controls crystal size distribution | 0.1–0.5°C/min |

| Stirring speed | Enhances mass transfer, reduces agglomeration | 200–400 rpm |

Data from crystallization studies

Continuous Antisolvent Crystallization

Ethanol or acetone is added to magnesium sulfate solutions to reduce solubility, inducing crystallization. This method is scalable and enables real-time monitoring of supersaturation. For instance, ethanol addition at 1:1 volume ratio achieves 78% yield of monohydrate crystals.

Byproduct Utilization in Magnesium Sulfate Manufacturing

Waste materials from production are repurposed to enhance sustainability.

Gypsum Utilization

Waste gypsum (CaSO₄·2H₂O), generated during magnesium sulfate production from dolomite, is used to produce multi-component fertilizers. These fertilizers contain 25% nitrogen, 8% sulfur, and 3.5% magnesium, addressing nutrient deficiencies in agricultural soils.

Heptahydrate Recycling

Magnesium sulfate heptahydrate, a byproduct of monohydrate dehydration, is dissolved in water and recrystallized to recover monohydrate. This closed-loop system minimizes waste and improves resource efficiency.

| Byproduct | Application | Economic Value |

|---|---|---|

| Gypsum | Nitrogen-sulfur-magnesium fertilizers | 15–20% cost reduction |

| Heptahydrate | Recrystallization feedstock | 90% recovery rate |

Based on industrial waste management strategies

Phase Transition Pathways During Hydration Cycles

Magnesium sulfate monohydrate, commonly known as kieserite, exhibits complex phase transition pathways during hydration and dehydration cycles that are governed by thermodynamic equilibrium conditions and kinetic constraints [1] [3] [14]. The compound demonstrates remarkable structural stability at room temperature up to approximately 42% relative humidity, above which spontaneous hydration to hexahydrite or epsomite occurs [27]. These phase transitions can proceed through either direct solid-state mechanisms or solution-mediated pathways depending on environmental conditions [8] [14].

The stepwise dehydration of higher magnesium sulfate hydrates follows a well-defined sequence that ultimately leads to the formation of the monohydrate phase [1] [4]. Beginning with magnesium sulfate heptahydrate, the initial dehydration occurs at temperatures between 48-52°C, removing one water molecule to form the hexahydrate [4] [11]. Subsequent dehydration steps proceed through the tetrahydrate at 105°C, trihydrate at 140°C, and dihydrate at 190°C before reaching the stable monohydrate form [1].

| Starting Hydrate | Product Phase | Temperature Range (°C) | Water Molecules Lost | Reference |

|---|---|---|---|---|

| MgSO₄·7H₂O | MgSO₄·6H₂O | 48-52 | 1 | [4] [11] |

| MgSO₄·6H₂O | MgSO₄·4H₂O | 60-80 | 2 | [4] |

| MgSO₄·4H₂O | MgSO₄·3H₂O | 105 | 1 | [1] |

| MgSO₄·3H₂O | MgSO₄·2H₂O | 140 | 1 | [1] |

| MgSO₄·2H₂O | MgSO₄·H₂O | 190 | 1 | [1] |

| MgSO₄·H₂O | MgSO₄ (anhydrous) | 200-320 | 1 | [1] [12] |

The hydration pathway from the monohydrate to higher hydrates demonstrates significant dependence on relative humidity and temperature conditions [3] [18]. Below the deliquescence humidity of kieserite, hydration proceeds extremely slowly through a kinetically hindered solid-state reaction mechanism [8] [14]. Above the thermodynamically predicted deliquescence humidity, the hydration kinetics become significantly faster as the process occurs via a solution-mediated mechanism involving dissolution of the monohydrate and subsequent crystallization of the hydrated phase [8] [18].

Experimental investigations reveal that the phase diagram of magnesium sulfate-water system exhibits metastable zones where lower hydration phases can persist beyond their thermodynamic stability range [18] [20]. The critical pressure for spontaneous hydration without induction time occurs at approximately 2.5 times the equilibrium pressure, indicating the presence of kinetic barriers that must be overcome for phase transitions to proceed [8].

Amorphous Phase Formation During Thermal Dehydration

The thermal dehydration of magnesium sulfate hydrates frequently involves the formation of amorphous intermediate phases that play crucial roles in the overall transformation mechanism [1] [4] [12]. X-ray diffraction studies demonstrate that during dehydration of magnesium sulfate hexahydrate, no crystalline peaks are observed between 80°C and 276°C, indicating the formation of an amorphous state when the hexahydrate undergoes further dehydration [4].

The amorphous phase formation mechanism involves the disruption of the hydrogen bond network that stabilizes the crystalline hydrated structures [7]. As water molecules are removed from the crystal lattice, the remaining framework loses its long-range order while maintaining short-range structural correlations [4] [12]. This amorphous intermediate persists over a significant temperature range before recrystallizing at temperatures above 276°C [4].

The recrystallization process from the amorphous phase to the crystalline monohydrate involves an exothermic reaction that occurs when the water content decreases below a critical threshold of approximately 0.2 water molecules per magnesium sulfate unit [4]. This spontaneous crystallization event expels the remaining water present in the material, representing a thermodynamically driven phase transition [4] [12].

Kinetic analysis of the amorphous phase formation reveals activation energies ranging from 75-90 kilojoules per mole for the hexahydrate to tetrahydrate transition, which involves significant amorphous character [4] [18]. The formation of amorphous phases during dehydration is particularly pronounced when starting from higher hydrates under rapid heating conditions, where the kinetics of water removal exceed the rate of structural reorganization [31].

| Process | Activation Energy (kJ/mol) | Temperature Range (°C) | Mechanism | Reference |

|---|---|---|---|---|

| Heptahydrate to Hexahydrate | 44 | 25-60 | Direct solid-state | [4] [14] |

| Hexahydrate to Tetrahydrate | 75-90 | 60-120 | Solution-mediated | [4] [18] |

| Tetrahydrate to Monohydrate | 85-95 | 120-190 | Mixed mechanism | [3] [8] |

| Monohydrate Formation (solid-state) | 120-150 | 150-250 | Solid-state nucleation | [8] [14] |

| Monohydrate Formation (solution-mediated) | 60-80 | 80-150 | Dissolution-precipitation | [8] [18] |

| Complete Dehydration | 180-220 | 250-350 | Thermal decomposition | [1] [4] |

The vacuum dehydration studies demonstrate that amorphous magnesium sulfate products with water contents well below the monohydrate stage can be readily formed at temperatures as low as 40°C [12]. These amorphous products subsequently crystallize into the kieserite lattice structure when heated for extended periods at approximately 130°C, confirming that the measured heat of transition represents energy release accompanying crystallization from the intermediate amorphous state [12].

Water Molecule Coordination Dynamics in Crystal Lattice

The crystal structure of magnesium sulfate monohydrate consists of kinked chains of water-corner-sharing magnesium octahedra that are clearly elongated along the octahedral water-water axis [16]. The magnesium coordination environment features six oxygen atoms forming a distorted octahedron, with the water molecule occupying one of the coordination sites [15] [16]. The average magnesium-oxygen bond distance ranges from 2.06 to 2.10 Angstroms, while the sulfur-oxygen bond distances in the tetrahedral sulfate groups measure 1.48 to 1.49 Angstroms [7].

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [15] |

| Space Group | C2/c | [15] |

| a (Å) | 7.51 | [15] |

| b (Å) | 7.61 | [15] |

| c (Å) | 6.92 | [15] |

| β (°) | 116.17 | [15] |

| Volume (ų) | 354.94 | [15] |

| Z | 4 | [15] |

| Density (g/cm³) | 2.571 | [15] |

| Mg-O Bond Distance (Å) | 2.06-2.10 | [7] |

| S-O Bond Distance (Å) | 1.48-1.49 | [7] |

| O-H···O H-bond Distance (Å) | 2.47-2.64 | [7] |

The hydrogen bonding network in magnesium sulfate monohydrate plays a critical role in stabilizing the crystal structure and influencing the water molecule dynamics [7] [24]. Three distinct hydrogen bonds connect the magnesium-water octahedral units to the sulfate tetrahedra, with hydrogen bond distances ranging from 2.47 to 2.64 Angstroms [7]. Among these hydrogen bonds, one exhibits an intramolecular proton transfer mechanism from the coordinated water molecule to an oxygen atom in the sulfate tetrahedra [7].

The water molecule coordination dynamics are characterized by residence times ranging from 2000 to 5000 picoseconds, indicating relatively stable coordination compared to aqueous solution environments [33]. The hydrogen bond lifetime between coordinated water molecules and sulfate oxygen atoms ranges from 1.2 to 2.8 picoseconds under ambient conditions [33]. Water exchange rate constants vary from 10⁴ to 10⁶ per second depending on temperature, with higher rates observed at elevated temperatures [33].

| Property | Value | Temperature (K) | Reference |

|---|---|---|---|

| Mg-O coordination number | 6.0 | 298 | [7] [35] |

| Primary hydration shell distance (Å) | 2.06-2.10 | 298 | [7] [35] |

| Secondary hydration shell distance (Å) | 4.2-4.5 | 298 | [35] |

| Water residence time (ps) | 2000-5000 | 298-373 | [33] |

| H-bond lifetime (ps) | 1.2-2.8 | 298-373 | [33] |

| Water exchange rate constant (s⁻¹) | 10⁴-10⁶ | 298-373 | [33] |

| Octahedral distortion parameter | 0.02-0.05 | 298 | [16] |

| Hydrogen bond angle (°) | 165-175 | 298 | [7] |

| Mean square displacement (10⁻⁵ cm²/s) | 1.2-3.5 | 298-373 | [33] |

The octahedral coordination environment around the magnesium ion exhibits minimal distortion, with distortion parameters ranging from 0.02 to 0.05 [16]. This regular coordination geometry contributes to the thermal stability of the monohydrate phase and its resistance to dehydration at moderate temperatures [13]. The mean square displacement of water molecules within the crystal lattice ranges from 1.2 to 3.5 × 10⁻⁵ square centimeters per second, indicating restricted molecular motion consistent with the strong coordination bonds [33].

Solid Desiccant Systems for Agricultural Product Preservation

Magnesium sulfate monohydrate has emerged as a highly effective solid desiccant for agricultural product preservation, offering superior performance characteristics compared to conventional drying agents. This compound demonstrates exceptional moisture absorption capabilities while maintaining chemical stability and neutral pH conditions essential for food safety applications [1] [2].

The fundamental mechanism of magnesium sulfate monohydrate as a desiccant involves its ability to bind water molecules through crystalline structure changes. Unlike anhydrous magnesium sulfate, which can absorb up to 1.05 grams of water per gram of desiccant, the monohydrate form provides controlled moisture removal with a capacity of approximately 0.18 grams per gram [2]. This controlled absorption is particularly valuable for delicate agricultural products where excessive dehydration could compromise quality.

Research conducted on wheat seed drying demonstrated that magnesium sulfate monohydrate effectively reduced initial moisture content from 21.5% to 14.4% over a 360-minute period using a 1:1 desiccant-to-grain ratio [1]. The preservation process maintained seed viability, with germination energy and capacity reaching 91% and 97% respectively. This performance significantly exceeds conventional drying methods that often compromise seed integrity through excessive heat or chemical exposure.

The desiccant properties of magnesium sulfate monohydrate are enhanced by its unique crystalline structure and hygroscopic nature. The compound can be regenerated at relatively low temperatures between 100-150°C, making it energy-efficient for repeated use [3]. This regeneration capability is particularly advantageous for large-scale agricultural operations where cost-effectiveness is paramount.

Comparative analysis reveals that magnesium sulfate monohydrate outperforms other desiccants in several key areas. While calcium chloride offers higher water absorption capacity (1.40 g/g), it creates acidic conditions that can damage sensitive agricultural products [4]. Silica gel, though chemically inert, requires higher regeneration temperatures (120-180°C) and provides lower moisture absorption rates. Molecular sieves, despite excellent chemical stability, demand extremely high regeneration temperatures (300-500°C) that are impractical for agricultural applications.

The application of magnesium sulfate monohydrate in agricultural preservation extends beyond simple moisture removal. Studies indicate that the compound's neutral pH and lack of reactive impurities make it suitable for direct contact with food products without risk of contamination [5]. This characteristic is particularly valuable for organic farming operations where chemical residues must be minimized.

Advanced formulations of magnesium sulfate monohydrate desiccants incorporate surface modifications to enhance performance. Patent research describes coating technologies that improve hydrophobic properties while maintaining moisture absorption capabilities [5]. These surface-treated particles demonstrate contact angles exceeding 70°, indicating superior water repellency when not actively absorbing moisture.

The environmental benefits of magnesium sulfate monohydrate desiccants are substantial. The compound is derived from natural mineral sources and can be recycled multiple times without performance degradation [6]. This sustainability factor aligns with modern agricultural practices emphasizing environmental responsibility and resource conservation.

Industrial applications have demonstrated the effectiveness of magnesium sulfate monohydrate in various agricultural contexts. Grain storage facilities utilizing this desiccant report moisture content reductions from 18.0% to 12.5% over 240-hour periods, with germination rates maintaining 95% viability [1]. Similar results have been observed in fruit preservation applications, where moisture reduction from 15.2% to 10.8% extends shelf life significantly.

The economic advantages of magnesium sulfate monohydrate desiccants include reduced energy consumption compared to heated drying methods and lower replacement costs due to regeneration capabilities. Cost analysis indicates that the compound provides favorable economics for operations processing more than 100 tons of agricultural products annually [7].

Future developments in magnesium sulfate monohydrate desiccant technology focus on particle size optimization and controlled release mechanisms. Research suggests that particle sizes between 50-500 micrometers provide optimal balance between surface area and handling characteristics [8]. Advanced formulations incorporating controlled porosity could further enhance moisture absorption rates while maintaining structural integrity.

Cementitious Material Modification Using Magnesium Sulfate Phases

The incorporation of magnesium sulfate phases in cementitious materials represents a significant advancement in construction materials science, offering enhanced mechanical properties, durability, and specialized performance characteristics. Basic magnesium sulfate cement (BMSC) systems demonstrate superior strength development and chemical resistance compared to conventional Portland cement formulations [9] [10].

The hydration chemistry of magnesium sulfate-modified cement systems involves complex interactions between magnesium oxide, magnesium sulfate, and water to form the characteristic 5Mg(OH)2·MgSO4·7H2O phase, commonly referred to as the 5-1-7 phase [11]. This crystalline structure provides the primary binding mechanism and contributes to the exceptional mechanical properties observed in these materials. The formation of this phase occurs through controlled hydration reactions that can be modified using various admixtures to optimize performance.

Research on basic magnesium sulfate cement has revealed compressive strengths reaching 58.3 MPa, representing a 23-28% increase over comparable Portland cement systems [10]. The enhanced strength development is attributed to the formation of needle-like 5-1-7 phase crystals that create a dense, interlocking matrix. This microstructural arrangement provides superior load-bearing capacity and reduced permeability compared to conventional cement hydration products.

The setting characteristics of magnesium sulfate-modified cement systems offer significant advantages for construction applications. Setting times of 1.2 hours for basic magnesium sulfate cement enable rapid construction while maintaining workability [12]. This rapid setting is particularly valuable for repair applications and emergency construction where time constraints are critical.

Water resistance represents another key advantage of magnesium sulfate cement systems. The water resistance coefficient of 0.88 for basic magnesium sulfate cement substantially exceeds that of Portland cement (0.85), with modified formulations achieving coefficients as high as 0.94 [13]. This enhanced water resistance results from the low solubility of the 5-1-7 phase and the formation of a protective surface layer that inhibits water penetration.

The interaction between magnesium sulfate and cement components involves several chemical pathways. Primary reactions include the formation of ettringite and gypsum through reactions with tricalcium aluminate and calcium hydroxide [9]. Additionally, magnesium ions can partially replace calcium in calcium silicate hydrate gel, forming magnesium silicate hydrate with modified properties. These reactions contribute to both beneficial and potentially detrimental effects depending on concentration and exposure conditions.

Advanced formulations incorporating chemical modifiers have demonstrated remarkable performance improvements. Research utilizing 2-phosphonobutane-1,2,4-tricarboxylic acid and hydrolyzed polymaleic anhydride as modifiers achieved 28-day compressive strengths of 104.4 MPa, representing a 127% increase over control samples [13]. These modifiers influence the hydration process by chelating with magnesium ions and promoting the formation of the beneficial 5-1-7 phase.

The sulfate attack resistance of magnesium sulfate-modified cement systems is particularly noteworthy. While conventional cement systems deteriorate rapidly in sulfate environments, magnesium sulfate cement demonstrates high resistance due to its inherent compatibility with sulfate ions [14] [15]. This resistance makes these materials particularly suitable for marine environments and industrial applications where sulfate exposure is common.

Microstructural analysis reveals that magnesium sulfate phases create a more refined pore structure compared to Portland cement. Mercury intrusion porosimetry studies indicate reduced porosity and smaller average pore diameters, contributing to improved durability and reduced permeability [16]. The needle-like morphology of the 5-1-7 phase crystals creates a self-reinforcing network that enhances both compressive and tensile strength.

The thermal stability of magnesium sulfate cement systems provides advantages for high-temperature applications. The 5-1-7 phase remains stable up to 150°C, while the overall system maintains structural integrity at temperatures exceeding 200°C [17]. This thermal stability is particularly valuable for industrial applications and fire-resistant construction.

Environmental considerations favor magnesium sulfate cement systems due to their potential for utilizing industrial waste materials. Magnesium sulfate can be sourced from seawater processing, industrial byproducts, and recycled materials, reducing the environmental impact of cement production [10]. Additionally, the lower energy requirements for processing compared to Portland cement contribute to reduced carbon emissions.

The durability of magnesium sulfate-modified cement systems has been demonstrated through accelerated testing protocols. Samples exposed to magnesium sulfate solutions show minimal deterioration compared to Portland cement, which experiences significant strength loss and expansion [18]. This durability is attributed to the chemical compatibility between the cement matrix and the exposure environment.

Quality control considerations for magnesium sulfate cement systems require attention to raw material specifications and mixing procedures. The reactivity of magnesium oxide significantly influences the final properties, with optimal calcination temperatures between 700-800°C providing the best balance of reactivity and stability [11]. Proper control of the magnesium oxide to magnesium sulfate ratio is critical for achieving desired performance characteristics.

Porous Media Interactions in Catalytic Support Systems

Magnesium sulfate monohydrate demonstrates exceptional performance as a component in porous media catalytic support systems, offering unique advantages in heterogeneous catalysis applications. The compound's ability to form stable, high-surface-area structures while maintaining chemical inertness makes it an ideal candidate for supporting various catalytic processes [19] [20].

The porous structure development in magnesium sulfate-based catalytic supports involves controlled dehydration and recrystallization processes that create hierarchical porosity. Research on magnesium silicate supports derived from magnesium sulfate precursors shows surface areas reaching 634.6 m²/g with pore volumes of 0.50 cm³/g [20]. These high surface areas provide extensive active sites for catalytic reactions while maintaining structural integrity under operating conditions.

The interaction between magnesium sulfate phases and supported catalytic species involves several mechanisms. Metal-support interactions occur through coordination with sulfate groups and hydroxyl sites on the support surface. Studies on nickel-iron catalysts supported on magnesium silicate derived from magnesium sulfate show uniform metal dispersion and enhanced catalytic activity for lignin depolymerization reactions [20]. The magnesium sulfate-derived support provides optimal balance between metal anchoring and active site accessibility.

Thermal stability represents a critical advantage of magnesium sulfate-based catalytic supports. The compound maintains structural integrity at temperatures up to 600°C, with decomposition occurring only above 1124°C [21]. This thermal stability enables operation under harsh reaction conditions while preventing support degradation that could compromise catalytic performance.

The pore structure characteristics of magnesium sulfate-based supports can be tailored through processing conditions. Controlled dehydration at temperatures between 150-200°C creates mesoporous structures with average pore diameters of 3.74 nm, optimal for molecular diffusion in catalytic applications [20]. Higher temperature treatments increase pore size to 8-10 nm, suitable for larger molecule processing.

Advanced applications of magnesium sulfate in catalytic support systems include its use in porous coordination polymers and metal-organic frameworks. Research on cobalt-based metal-organic frameworks utilizing magnesium sulfate components demonstrates exceptional catalytic activity for sulfite oxidation reactions [22]. The framework structure provides isolated active sites while maintaining high surface area and controlled pore geometry.

The regeneration characteristics of magnesium sulfate-based catalytic supports offer significant operational advantages. The reversible hydration-dehydration behavior allows for in-situ regeneration at moderate temperatures, extending catalyst lifetime and reducing replacement costs [23]. This regeneration capability is particularly valuable for industrial processes where catalyst deactivation due to coking or poisoning is common.

Environmental compatibility of magnesium sulfate catalytic supports aligns with green chemistry principles. The compound is non-toxic, readily available from sustainable sources, and produces no hazardous byproducts during catalytic operations [19]. This environmental profile makes magnesium sulfate-based systems attractive for pharmaceutical and food processing applications where catalyst safety is paramount.

The mass transfer characteristics of magnesium sulfate-based porous media are enhanced by their hierarchical pore structure. Macropores facilitate bulk diffusion while mesopores provide access to active sites, creating optimal conditions for catalytic reactions [24]. This dual-porosity system minimizes diffusion limitations that can reduce catalytic efficiency in conventional support materials.

Mechanical stability of magnesium sulfate catalytic supports is maintained through careful control of synthesis conditions. The formation of interlocking crystal structures during processing creates robust supports that resist attrition under fluidized bed conditions [17]. This mechanical stability is essential for industrial applications where catalyst handling and regeneration are required.

The selectivity characteristics of magnesium sulfate-supported catalysts can be enhanced through surface modification techniques. Research on silica-supported magnesium hydrogen sulfate catalysts demonstrates high selectivity for acetal formation reactions [25]. The mild acidic properties of the support contribute to selective catalysis while preventing unwanted side reactions that can occur with stronger acid catalysts.

Future developments in magnesium sulfate catalytic support systems focus on nanostructured materials and advanced synthesis techniques. Whisker-like magnesium sulfate structures with controlled dimensions offer potential for high-performance catalytic applications [17]. These nanostructured supports could provide enhanced mass transfer characteristics and improved catalytic efficiency compared to conventional particle-based systems.

The economic advantages of magnesium sulfate catalytic supports include low raw material costs and simplified synthesis procedures. The compound can be prepared from readily available precursors using standard chemical processing equipment, reducing capital investment requirements for catalyst manufacturing [20]. Additionally, the regeneration capabilities reduce operating costs compared to single-use catalyst systems.

The versatility of magnesium sulfate-based catalytic supports extends to various reaction types including oxidation, reduction, and acid-base catalysis. The tunable surface properties allow optimization for specific catalytic applications while maintaining the fundamental advantages of high surface area and thermal stability [26] [27]. This versatility makes magnesium sulfate-based systems attractive for multi-purpose catalytic processes.

Research Findings and Data Analysis

The comprehensive analysis of magnesium sulfate monohydrate applications in functional materials science reveals significant performance advantages across multiple application domains. Experimental data demonstrate that magnesium sulfate monohydrate-based desiccant systems achieve moisture removal efficiencies of 97% while maintaining product integrity, as evidenced by germination rates exceeding 95% in agricultural applications [1].

Cementitious material modifications using magnesium sulfate phases show compressive strength improvements of 23-28% over conventional Portland cement systems, with enhanced durability indices reaching 4.8 compared to 3.2 for standard formulations [10]. The formation of the 5-1-7 phase contributes to these improvements through creation of a dense, interlocking crystalline matrix that provides superior mechanical properties.

Catalytic support system applications demonstrate surface areas exceeding 600 m²/g with hierarchical pore structures optimized for molecular diffusion and active site accessibility [20]. The thermal stability of these systems, maintaining structural integrity at temperatures up to 600°C, enables operation under demanding reaction conditions while preserving catalytic performance.

The environmental benefits of magnesium sulfate monohydrate-based systems include reduced energy consumption through low-temperature regeneration capabilities and utilization of sustainable raw material sources. Economic analysis indicates favorable cost-performance ratios for operations processing more than 100 tons of material annually, with operational cost reductions of 15-25% compared to conventional systems [7].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern